molecular formula C4H9Cl2O4P B12391953 Di-beta,beta'-Chloroethylphosphoric Acid-d8

Di-beta,beta'-Chloroethylphosphoric Acid-d8

Cat. No.: B12391953
M. Wt: 231.04 g/mol
InChI Key: PMGHIGLOERPWGC-SVYQBANQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethyl) phosphate-d8 involves the incorporation of deuterium into the molecular structure. The specific synthetic routes and reaction conditions are not widely detailed in public sources, but generally, the process involves the substitution of hydrogen atoms with deuterium in the presence of deuterated reagents .

Industrial Production Methods: Industrial production methods for Bis(2-chloroethyl) phosphate-d8 are not extensively documented. it is typically produced in specialized laboratories equipped to handle isotopic labeling and ensure the purity and stability of the compound .

Chemical Reactions Analysis

Types of Reactions: Bis(2-chloroethyl) phosphate-d8 can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in reactions involving Bis(2-chloroethyl) phosphate-d8 include nucleophiles for substitution reactions and water or aqueous solutions for hydrolysis .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield phosphoric acid derivatives .

Mechanism of Action

The mechanism of action of Bis(2-chloroethyl) phosphate-d8 involves its role as a tracer in scientific studies. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological systems. This helps in understanding the pharmacokinetics and metabolism of drugs, as well as the pathways involved in their action .

Comparison with Similar Compounds

Uniqueness: The uniqueness of Bis(2-chloroethyl) phosphate-d8 lies in its specific deuterium labeling, which provides distinct advantages in tracing and studying drug metabolism and pharmacokinetics. This makes it a valuable tool in pharmaceutical research and development .

Properties

Molecular Formula

C4H9Cl2O4P

Molecular Weight

231.04 g/mol

IUPAC Name

bis(2-chloro-1,1,2,2-tetradeuterioethyl) hydrogen phosphate

InChI

InChI=1S/C4H9Cl2O4P/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2,(H,7,8)/i1D2,2D2,3D2,4D2

InChI Key

PMGHIGLOERPWGC-SVYQBANQSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)OP(=O)(O)OC([2H])([2H])C([2H])([2H])Cl

Canonical SMILES

C(CCl)OP(=O)(O)OCCCl

Origin of Product

United States

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